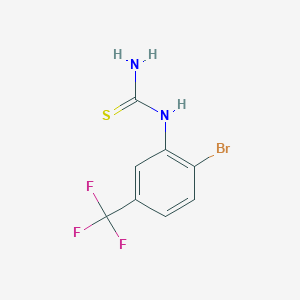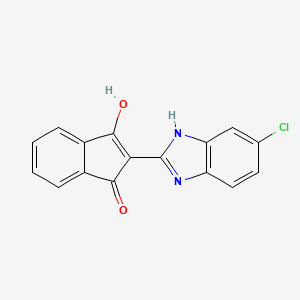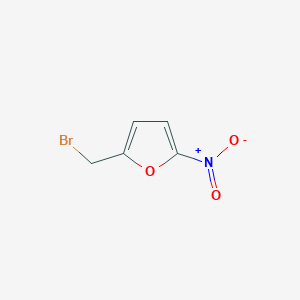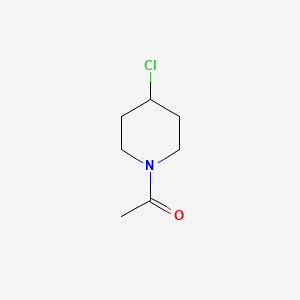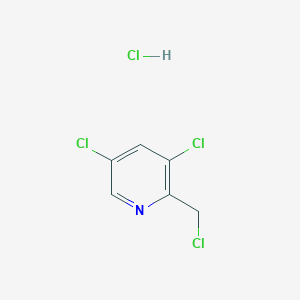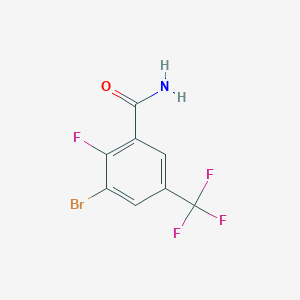
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline (4CMQ) is a synthetic compound with a wide range of applications in scientific research. It is a member of the quinazoline class of compounds, which are known for their versatile properties and numerous potential uses. 4CMQ has been studied extensively in recent years due to its unique characteristics and potential applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline and its derivatives have been a focus of scientific research due to their potential biological activities. For instance, a study by Ouyang et al. (2016) developed a rapid synthetic method for a compound closely related to this compound, which exhibited potential medicinal properties (Ouyang et al., 2016).
Tubulin-Polymerization Inhibition
In the field of cancer research, derivatives of this quinazoline have been evaluated for their cytotoxicity and ability to inhibit tubulin polymerization. Wang et al. (2014) discovered new tubulin-polymerization inhibitors through the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, revealing the compound's significant in vitro cytotoxic activity and substantial inhibition of colchicine binding (Wang et al., 2014).
Antitumor Activities
Chandregowda et al. (2009) synthesized a series of 6,7-dialkoxy-4-anilinoquinazolines, including derivatives of this compound, and assessed their antitumor activities. Their findings showed significant cytotoxic effects on specific cancer cell lines, comparable to known anticancer drugs (Chandregowda, Kush, & Reddy, 2009).
Antimicrobial and Antinociceptive Activities
Patel and Patel (2011) explored the antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, noting compounds with chloro and methoxy groups exhibited good antimicrobial activity (Patel & Patel, 2011). Additionally, Bonacorso et al. (2016) reported on the synthesis and analgesic effect of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, demonstrating their potential in pain management (Bonacorso et al., 2016).
Imaging Applications
D. Holt et al. (2006) contributed to imaging applications by synthesizing [11C]gefitinib, a derivative of this compound, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, highlighting its potential in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).
Corrosion Inhibition
Research by Kumar et al. (2020) indicates that quinazoline derivatives, including those related to this compound, can act as effective corrosion inhibitors for mild steel, demonstrating their application in material science (Kumar et al., 2020).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may have specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s recommended to avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also interact with transition metals in catalytic processes.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon-carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Result of Action
Compounds with similar structures have shown antimicrobial effects , suggesting that this compound might also have similar biological activities.
Action Environment
It is generally recommended to store such compounds in a cool, dry, and well-ventilated place .
Propriétés
IUPAC Name |
4-chloro-5-methoxy-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c1-17-6-4-2-3-5-7(6)8(11)16-9(15-5)10(12,13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMUFYBFMVGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)


